The molecular structure of 2-(4-chlorobenzyloxy)benzaldehyde oxime (C₁₄H₁₁ClNO₂) features a benzaldehyde core substituted at the 2-position by a 4-chlorobenzyloxy group and an oxime functional group (-CH=N-OH). Crystallographic studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 4.0538 Å, b = 13.661 Å, c = 10.975 Å, and β = 91.70°. The dihedral angle between the benzaldehyde and 4-chlorobenzyl rings is 85.2°, indicating near-orthogonal orientation, while the oxime group adopts an E-configuration with a C–O–N–C torsion angle of 148.1°.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClNO₂ | |
| Molecular Weight | 246.69 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Unit Cell Volume | 607.5 ų | |
| Density | 1.349 Mg/m³ |
The oxime hydrogen forms a weak intramolecular hydrogen bond with the adjacent aldehyde oxygen (O···H distance: 2.12 Å), contributing to conformational rigidity.
The 4-chlorobenzyloxy substituent exerts strong electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms. Density functional theory (DFT) calculations indicate a lowered HOMO energy (-8.7 eV) compared to unsubstituted benzaldehyde oxime (-7.9 eV), enhancing electrophilicity at the oxime nitrogen. The chloro group’s para position maximizes conjugation with the benzyloxy oxygen, creating a delocalized π-system that stabilizes the iminoxyl radical intermediate during photochemical reactions.
Under photoinduced electron-transfer conditions, the oxime exhibits tautomerism between the anti (E) and syn (Z) configurations. Laser flash photolysis studies demonstrate a 3:1 equilibrium favoring the anti form due to reduced steric hindrance between the oxime hydroxyl and benzyloxy group. Deuterium isotopic substitution (NOD vs. NOH) alters rotational constants (A = 5158.4 MHz vs. 5183.13 MHz), confirming planarity in the ground state.
The 4-chloro isomer exhibits distinct reactivity compared to its 2-chloro counterpart (ortho-substituted variant):
| Property | 4-Chloro Isomer | 2-Chloro Isomer | Source |
|---|---|---|---|
| Oxidation Potential | 1.85 V | 2.10 V | |
| Nitrile Yield (%) | 62 | 38 | |
| Melting Point (°C) | 112–114 | 98–100 |
The lower oxidation potential of the 4-chloro derivative facilitates electron-transfer reactions, resulting in higher nitrile formation (62% vs. 38%) under triplet chloranil sensitization. Steric effects in the ortho isomer impede iminoxyl radical formation, favoring aldehyde products.